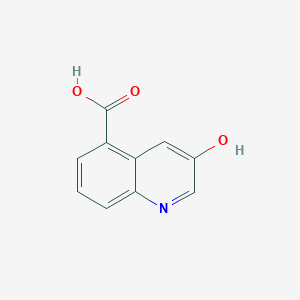![molecular formula C8H9N5O B1446214 4-oxo-3,4-dihydro-3-(2-aminoéthyl)pyrimido[4,5-d]pyrimidine CAS No. 1934943-45-9](/img/structure/B1446214.png)
4-oxo-3,4-dihydro-3-(2-aminoéthyl)pyrimido[4,5-d]pyrimidine
Vue d'ensemble
Description
3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimido[4,5-d]pyrimidine family
Applications De Recherche Scientifique
3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Similar compounds have been shown to have significant activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg .
Mode of Action
Similar compounds have been shown to inhibit the growth of certain cell lines .
Biochemical Pathways
Similar compounds have been shown to alter cell cycle progression .
Result of Action
Similar compounds have been shown to significantly inhibit the proliferation of certain cell lines .
Analyse Biochimique
Biochemical Properties
3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle regulation . The compound forms hydrogen bonds with key amino acids in the active site of CDK2, thereby inhibiting its activity. Additionally, it interacts with other proteins involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Furthermore, it affects gene expression by inhibiting transcription factors involved in cell proliferation, leading to reduced tumor growth .
Molecular Mechanism
At the molecular level, 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, it can activate apoptotic pathways by interacting with pro-apoptotic proteins and inhibiting anti-apoptotic proteins . These interactions result in the activation of caspases and subsequent cell death.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one in laboratory settings are critical for its effectiveness. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to reduced efficacy. Long-term studies have demonstrated that continuous exposure to the compound can result in persistent inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits, while exceeding this threshold can lead to toxicity .
Metabolic Pathways
3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . These interactions highlight its potential impact on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes and accumulate in specific tissues, depending on the expression of these transporters . The compound’s localization and accumulation can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one is crucial for its activity and function. It has been observed to localize in the nucleus, where it interacts with nuclear proteins involved in gene expression and DNA replication . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals, enhancing its efficacy in modulating cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one typically involves the use of 2-aminothiazole and aromatic or heterocyclic aldehydes, such as formaldehyde, piperonal, p-anisaldehyde, and furfural. These reactants are combined in a molar ratio of 1:1:2, leading to the formation of the pyrimido[4,5-d]pyrimidine ring system via a double Mannich reaction .
Industrial Production Methods
While specific industrial production methods for 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimido[4,5-d]pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Propriétés
IUPAC Name |
3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-1-2-13-5-12-7-6(8(13)14)3-10-4-11-7/h3-5H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRWHBRIKBJNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CN(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




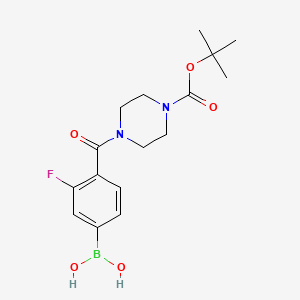
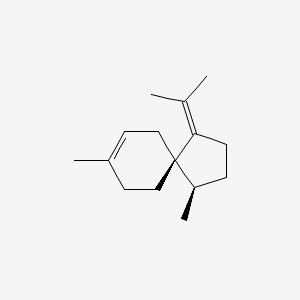
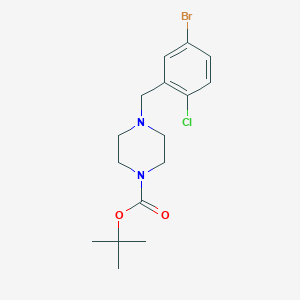


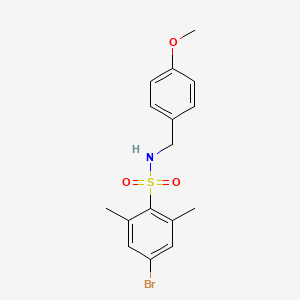

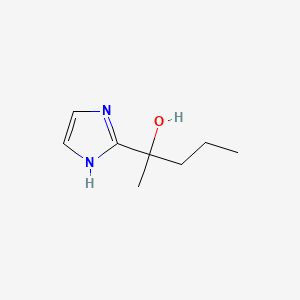

![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)

